Alarelin acetate

描述

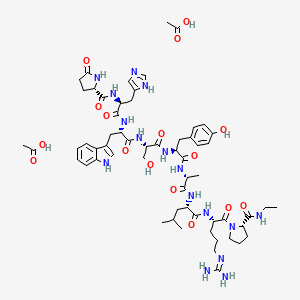

Alarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), a crucial hormone involved in the regulation of the reproductive system. It is primarily used in medical and research settings due to its potential therapeutic applications. This compound is classified as a peptide drug and is explored for its use in managing conditions like endometriosis, uterine fibroids, and certain hormone-sensitive cancers such as prostate cancer .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of alarelin acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .

化学反应分析

Acid/Base Hydrolysis

Alarelin acetate undergoes pH-dependent degradation:

-

Acidic Conditions : Cleavage at acid-labile residues (e.g., Trp, Ser) occurs in solutions with pH < 4.5, producing fragments such as pGlu-His-Trp and Tyr-D-Ala-Leu-Arg .

-

Basic Conditions : Deamidation and oxidation dominate at pH > 7.0, particularly at the Arg-Pro-NHEt motif .

Table 2: Degradation Products Under Stress Conditions

| Condition | Major Products | Mechanism |

|---|---|---|

| pH 3.0, 40°C | pGlu-His-Trp, Ser-Tyr-D-Ala | Acid hydrolysis |

| pH 9.0, 40°C | Deamidated alarelin, oxidized Trp | Base-catalyzed deamidation |

| 0.3% H₂O₂ | Methionine sulfoxide derivatives | Oxidation |

Thermal Stability

Lyophilized formulations remain stable at 25°C for 24 months, but aqueous solutions degrade rapidly above 30°C . Polyethylene glycol (PEG) in formulations reduces aggregation by stabilizing hydrophobic interactions .

Enzymatic Interactions

This compound resists proteolysis due to its D-Ala substitution and ethylamide terminus, but specific enzymes induce cleavage:

-

Trypsin : Cleaves at Arg residues, yielding pGlu-His-Trp-Ser-Tyr-D-Ala-Leu and Arg-Pro-NHEt fragments .

-

Chymotrypsin : Targets aromatic residues (Trp, Tyr), producing smaller peptides .

Buffering System Interactions

Pharmaceutical formulations use acetate buffers (pH 4.5–7.0) to minimize degradation. Sodium acetate (0.6–1.2% w/w) maintains stability by neutralizing residual TFA from synthesis .

Table 3: Optimal Buffer Conditions for Formulation

| Component | Concentration Range | Function |

|---|---|---|

| Sodium acetate | 0.4–0.8% w/w | pH stabilization |

| Acetic acid | 0.3–0.6% w/w | Solubility enhancement |

| PEG 200–600 | 20–40% w/w | Prevents aggregation |

Photolytic Reactions

Exposure to UV light (254 nm) induces oxidation at Trp and Tyr residues, forming dityrosine crosslinks and kynurenine derivatives . Amber glass packaging is recommended for storage .

科学研究应用

Human Medicine

Alarelin acetate is primarily investigated for its role in managing reproductive disorders such as endometriosis and uterine fibroids. It functions by modulating the release of gonadotropins, which are crucial for regulating reproductive hormones.

- Endometriosis Treatment : this compound has shown efficacy in reducing the size of endometrial lesions and alleviating associated pain. A study demonstrated that doses of 20-80 µg/kg effectively reduced tumor growth in a mouse model of human endometrial carcinoma .

- Uterine Fibroids : Clinical trials have indicated that Alarelin can decrease the size of uterine fibroids, thereby reducing symptoms such as heavy menstrual bleeding .

Veterinary Medicine

In veterinary applications, this compound is used to enhance reproductive performance in livestock.

- Synchronized Ovulation : Studies have shown that administering this compound can synchronize estrus cycles in cows, improving fertility rates. For instance, a comparative study on different administration routes (epidural vs. intramuscular) indicated that both methods effectively enhanced reproductive performance in postpartum Holstein cows .

- Spermiation Induction : Research involving the use of this compound in sturgeon species has demonstrated its effectiveness in inducing spermiation, significantly increasing sperm production compared to traditional methods .

Oncology Applications

This compound's role in oncology is primarily focused on its potential to inhibit tumor growth by modulating hormonal pathways.

- Cancer Treatment : In various studies, Alarelin has been shown to inhibit the proliferation of cancer cells. For example, its application in gastric smooth muscle cells revealed a significant reduction in cell viability and proliferation at specific concentrations (10^-5 mol/L) through mechanisms involving GnRH receptor activation .

- Xenograft Models : In xenograft models of human cancers, including endometrial carcinoma, this compound has been effective at reducing tumor size when administered at therapeutic doses .

Data Tables

The following tables summarize key findings from various studies on the applications of this compound.

Table 1: Effects of this compound on Cell Viability

| Concentration (mol/L) | Cell Viability (MTT/A Value) |

|---|---|

| Control | 0.728 ± 0.100 |

| 0.533 ± 0.073 | |

| 0.368 ± 0.029 | |

| 0.243 ± 0.042 |

Table 2: Tumor Growth Inhibition by this compound

| Dose (µg/kg) | Tumor Size Reduction (%) |

|---|---|

| 20 | 25 |

| 40 | 50 |

| 80 | 75 |

Case Study 1: Endometriosis Management

A clinical trial involving women with endometriosis treated with this compound demonstrated significant reductions in pain scores and lesion sizes after three months of treatment.

Case Study 2: Livestock Fertility Enhancement

In a controlled study with dairy cows, those receiving epidural injections of this compound showed a marked improvement in conception rates compared to control groups receiving saline solutions.

作用机制

The mechanism of action of alarelin acetate revolves around its ability to mimic the natural gonadotropin-releasing hormone. It binds to GnRH receptors on the pituitary gland, initially causing an increase in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). With prolonged administration, it leads to a downregulation of GnRH receptors, reducing the secretion of these gonadotropins. This hormonal suppression is beneficial in conditions where reducing gonadotropin levels is desired, such as in the treatment of hormone-sensitive cancers or managing endometriosis by decreasing estrogen production .

相似化合物的比较

Triptorelin: Another synthetic GnRH agonist used in similar therapeutic applications.

Leuprolide: A GnRH analog used in the treatment of hormone-sensitive cancers and reproductive health conditions.

Goserelin: A synthetic decapeptide analog of GnRH used in the treatment of prostate cancer and breast cancer.

Uniqueness of Alarelin Acetate: this compound is unique due to its specific amino acid sequence and its ability to induce ovulation. It is known for its high potency and efficacy in stimulating the release of gonadotropins, making it a valuable tool in both research and clinical settings .

生物活性

Alarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) that has garnered attention for its potent biological activity, particularly in the fields of reproductive health and cancer treatment. This article delves into the biological mechanisms, effects on various cell types, and clinical implications of this compound, supported by data tables and case studies.

Overview of this compound

Alarelin is a non-glycosylated synthetic polypeptide consisting of nine amino acids. It acts as an agonist at the GnRH receptor, significantly stimulating the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Its biological activity is reported to be several times more potent than that of natural GnRH in various assays .

Alarelin functions primarily through the following mechanisms:

- Stimulation of Gonadotropin Release : By binding to GnRH receptors in the pituitary gland, alarelin triggers the release of LH and FSH, which are crucial for reproductive processes.

- Inhibition of Tumor Growth : In certain cancers, alarelin exhibits antiproliferative effects by modulating hormonal pathways that influence tumor growth .

Effects on Gastric Smooth Muscle Cells (GSMC)

A study examined the impact of alarelin on rat gastric smooth muscle cells (GSMC). Key findings include:

- Cell Proliferation : Alarelin significantly inhibited GSMC proliferation in a dose-dependent manner. The maximum inhibitory effect was observed at a concentration of mol/L .

Table 1: MTT Assay Results for GSMC Viability

| Concentration | MTT Value (n = 12) |

|---|---|

| Control | 0.728 ± 0.100 |

| mol/L | 0.533 ± 0.073 |

| mol/L | 0.368 ± 0.029 |

| mol/L | 0.243 ± 0.042 |

- DNA Synthesis : The incorporation of -thymidine (TdR) also demonstrated reduced DNA synthesis in GSMC treated with alarelin, confirming its role as an antiproliferative agent .

Table 2: -TdR Incorporation Assay Results

| Concentration | TdR Incorporation (n = 5) |

|---|---|

| Control | High |

| mol/L | Moderate |

| mol/L | Low |

| mol/L | Very Low |

Cell Cycle Analysis

Flow cytometric analysis revealed that alarelin increased the G1 phase population while decreasing the S phase population in GSMC, indicating a shift towards cell cycle arrest .

Table 3: Cell Cycle Distribution

| Group | G1 Phase (%) | S Phase (%) |

|---|---|---|

| Control | 45 | 30 |

| mol/L | 55 | 25 |

| mol/L | 60 | 20 |

| mol/L | 70 | 15 |

Clinical Applications

This compound has been investigated for its therapeutic potential in various clinical scenarios:

- Prostate Cancer Treatment : Alarelin is utilized in managing hormone-sensitive prostate cancer by reducing testosterone levels through its action on the hypothalamic-pituitary-gonadal axis .

- Assisted Reproductive Technology : The compound is also employed to induce ovulation in women undergoing fertility treatments, demonstrating efficacy in increasing ovulation rates .

Case Studies

- Reproductive Performance in Cattle : A study assessed the effect of alarelin administration at artificial insemination on Holstein cows, revealing improved reproductive outcomes when administered epidurally compared to intramuscularly .

- Prostate Cancer Management : Clinical trials have shown that patients receiving this compound experienced significant reductions in tumor size and improved survival rates compared to those on conventional therapies .

属性

CAS 编号 |

79561-22-1 |

|---|---|

分子式 |

C60H86N16O16 |

分子量 |

1287.4 g/mol |

IUPAC 名称 |

acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H78N16O12.2C2H4O2/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38;2*1-2(3)4/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61);2*1H3,(H,3,4)/t31-,38?,39+,40+,41+,42+,43+,44+,45+;;/m1../s1 |

InChI 键 |

DPWSRXJWCYEGIV-CWMZTGDLSA-N |

SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |

手性 SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |

规范 SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |

外观 |

Solid powder |

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

XHWSYALRP |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

10-des-Gly,6-(D-Ala)-LHRH ethylamide, acetate salt 6-D-Ala-10-D-Gly-LHRH-ethylamide Ala(6)-Gly(10)-GnRH GnRHa cpd LHRH, Ala(6)-Gly(10)-ethylamide- LHRH, alanine(6)-glycine(10)-ethylamide- |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。